molecular formula C7H3ClN2O2S B8712147 Thiocyanic acid, 2-chloro-5-nitrophenyl ester CAS No. 89880-52-4

Thiocyanic acid, 2-chloro-5-nitrophenyl ester

Cat. No. B8712147
M. Wt: 214.63 g/mol
InChI Key: XJOYCFPMRZGGDY-UHFFFAOYSA-N
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Patent
US07138075B2

Procedure details

2-Chloro-5-nitroaniline (90.0 g, 522 mmole) and 6 N HCl (600 mL) were stirred at room temperature until a homogeneous paste was obtained. Sodium nitrite (40.5 g, 585 mmole) in water (60 mL) was added drop by drop to this solution at 0° C. under inert atmosphere. After the addition was complete, the mixture was stirred for an additional hour. This was added in portions to a solution of KSCN (72.0 g, 738 mmole) and CuSCN (63.0 g, 522 mmole) in water (200 mL) at room temperature over a period of 2 hrs. On adding the diazonium salt to the thiocyanates, the solution turned from yellow to black with foaming. The mixture was stirred overnight and then filtered. The precipitate was washed with CH2Cl2 three times. The filtrate was also washed with CH2Cl2. The combined organic extracts were washed with water and dried with MgSO4. The solvent was then removed and the crude mixture was further recrystallized in hexane to yield light yellow powder (44.7 g, 42%). mp 103° C. (lit. 102° C.). 1H NMR (250 MHz, CDCl3) δ: 8.32 (d, 1H, J=2.5 Hz), 8.10 (dd, 1H, J=8.8, 2.5 Hz), 7.66 (d, 1H, J=8.8 Hz). 13C NMR (62.5 MHz, CDCl3) δ:147.0, 138.7, 131.1, 124.6, 124.0, 107.4. HR-MS (EI): calcd. for C7H3ClN2O2S 213.9600 [M+]. found 213.9598.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
KSCN
Quantity
72 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuSCN
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thiocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[C:17]([S-:19])#[N:18].[K+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[S:19][C:17]#[N:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
KSCN
Quantity
72 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
CuSCN
Quantity
63 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
thiocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with CH2Cl2 three times
WASH
Type
WASH
Details
The filtrate was also washed with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
the crude mixture was further recrystallized in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 44.7 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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